molecular formula C7H3Cl2N B1293625 3,4-Dichlorobenzonitrile CAS No. 6574-99-8

3,4-Dichlorobenzonitrile

Cat. No.: B1293625
CAS No.: 6574-99-8
M. Wt: 172.01 g/mol
InChI Key: KUWBYWUSERRVQP-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzonitrile is an aromatic nitrile compound with the molecular formula C7H3Cl2N. It is a white crystalline solid that is used as an intermediate in the synthesis of various chemicals. This compound is known for its applications in the production of herbicides, pesticides, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzonitrile can be synthesized from 3,4-dichlorobenzamide. One common method involves the dehydration of 3,4-dichlorobenzamide using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . Another method involves the ammoxidation of 3,4-dichlorotoluene over a vanadium phosphorus oxide catalyst at high temperatures .

Industrial Production Methods: The industrial production of this compound typically involves the ammoxidation of 3,4-dichlorotoluene. This process is carried out in the presence of a catalyst, such as vanadium phosphorus oxide, at elevated temperatures (around 673 K) and specific molar ratios of air and ammonia . This method is preferred due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to 3,4-dichlorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to 3,4-dichlorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dichlorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzonitrile involves its interaction with specific molecular targets. For instance, in its application as a herbicide, it interferes with the synthesis of cellulose in plant cell walls, leading to the death of young seedlings . The compound’s chlorine atoms play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,6-Dichlorobenzonitrile
  • 3,5-Dichlorobenzonitrile

Comparison: 3,4-Dichlorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and applications. Compared to 2,4- and 2,6-dichlorobenzonitrile, the 3,4-isomer has distinct properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

3,4-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBYWUSERRVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215944
Record name 3,4-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6574-99-8
Record name 3,4-Dichlorobenzonitrile
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Record name 3,4-Dichlorobenzonitrile
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Record name 3,4-Dichlorobenzonitrile
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Record name 3,4-dichlorobenzonitrile
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Record name 3,4-DICHLOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing 3,4-Dichlorobenzonitrile on an industrial scale?

A1: Research suggests that using this compound as a starting material to synthesize 3,4-difluorobenzonitrile is a suitable pathway for industrial production of cyhalofop-butyl. [] This method offers economic advantages compared to other synthesis routes explored.

Q2: What is the role of this compound in the synthesis of other compounds?

A2: this compound serves as a key precursor in producing various fluorinated organic compounds. For instance, it's a starting material for synthesizing 3,4-difluorobenzonitrile, a crucial intermediate in producing the herbicide cyhalofop-butyl. [] Additionally, 3,4-difluorobenzonitrile can be synthesized through halogen-exchange fluorination of this compound using spray-dried potassium fluoride in the presence of tetraphenylphosphonium bromide. []

Q3: Are there alternative methods for synthesizing 3,4-difluorobenzonitrile?

A3: Yes, several methods utilize different starting materials. These include:

  • 3,4-dichlorotoluene: A process using a VPO/SiO2 catalyst for ammoxidation of 3,4-dichlorotoluene to produce this compound has been studied. []
  • 3,4-difluorotoluene, 3,4-difluorobenzoic acid, 1-bromo-3,4-difluorobenzen, 4-chlorobenzonitrile, 3,4-difluoronitrobenzene, or 3,4-dinitrotoluene: These alternative starting materials can be employed, but their economic feasibility for industrial-scale cyhalofop-butyl production might be lower compared to using this compound. []

Q4: What are the optimal conditions for the ammoxidation of 3,4-dichlorotoluene to this compound using the DN120 catalyst?

A4: Research indicates that the optimal conditions using the DN120 catalyst are: []

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